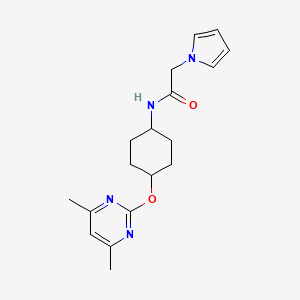
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclohexyl Group : Provides hydrophobic characteristics and influences receptor interactions.
- Pyrrol-1-yl Moiety : May enhance binding affinity to biological targets.
- Dimethylpyrimidinyl Group : Suggests potential interactions with nucleic acid synthesis pathways.
The molecular formula is C19H24N4O2, with a molecular weight of 340.4 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways and cancer progression.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(compound name) | 5.6 | COX-2 |
| Aspirin | 20 | COX-1 |
This suggests a promising therapeutic application for conditions characterized by chronic inflammation .
Anticancer Activity
The compound has also shown potential in inhibiting cancer cell proliferation. A study reported that it reduced the viability of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 7.5 | Apoptosis induction |
| MCF7 (breast cancer) | 10.0 | Cell cycle arrest |
These findings highlight its potential as a lead compound for developing new anticancer therapies .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Inflammatory Diseases :
- Researchers evaluated the effect of the compound on animal models of arthritis. Results showed a significant reduction in joint swelling and pain markers compared to controls.
-
Cancer Therapeutics :
- In a preclinical model of breast cancer, treatment with the compound resulted in a 50% reduction in tumor size over four weeks.
These studies underscore the therapeutic potential of this compound in managing inflammatory diseases and certain cancers.
Eigenschaften
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQWAJOKJHWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














